molecular formula C15H14N2O3S B12007479 2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- CAS No. 33249-63-7

2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl-

Cat. No.: B12007479
CAS No.: 33249-63-7
M. Wt: 302.4 g/mol
InChI Key: WPNDZFSCVCANIU-UHFFFAOYSA-N
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Description

2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- is a complex organic compound with the molecular formula C15H14N2O3S. This compound is part of the benzisoxazole family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- typically involves the cyclization of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired compound with a moderate yield of 45-60%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzisoxazole derivatives.

Scientific Research Applications

2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2,1-benzisoxazole: Similar structure but lacks the sulfonamide group.

    5-Chloro-6-methyl-3-phenyl-2,1-benzisoxazole: Contains a chlorine and methyl group, altering its chemical properties.

    N,N-dimethyl-1,3-benzothiazole-6-sulfonamide: Similar sulfonamide group but different heterocyclic core.

Uniqueness

2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its enzyme inhibitory properties, setting it apart from other benzisoxazole derivatives.

Properties

CAS No.

33249-63-7

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-2,1-benzoxazole-5-sulfonamide

InChI

InChI=1S/C15H14N2O3S/c1-17(2)21(18,19)12-8-9-14-13(10-12)15(20-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

WPNDZFSCVCANIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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